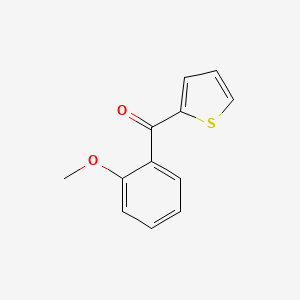

2-Methoxyphenyl thienyl ketone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71735-17-6 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

(2-methoxyphenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C12H10O2S/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8H,1H3 |

InChI Key |

HBTWCIUCSZGWDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyphenyl Thienyl Ketone and Its Substituted Analogues

Direct Synthetic Routes

Direct synthetic approaches to 2-methoxyphenyl thienyl ketone and its analogues predominantly involve the formation of the key carbonyl bridge between the aromatic and thiophene (B33073) rings. Friedel-Crafts acylation and Grignard reagent-mediated syntheses are two of the most prominent and widely employed strategies.

Friedel-Crafts Acylation Strategies for Aryl Thienyl Ketones

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst to introduce an acyl group onto an aromatic or heteroaromatic ring. google.comtamu.edu In the context of thiophene, these reactions exhibit high regioselectivity, favoring substitution at the 2-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position, which can be depicted by a larger number of resonance structures compared to attack at the 3-position. stackexchange.com

While direct acylation is common, alternative strategies involving derivatives of thiophene-2-carboxylic acid can also be envisioned, although less direct for the synthesis of the target ketone. Thiophene-2-carboxylic acid itself is a stable organic compound that can be prepared by the oxidation of 2-acetylthiophene. wikipedia.orggoogle.com It serves as a precursor to various derivatives. For instance, it can be converted to its acid chloride, which is a reactive acylating agent.

A hypothetical, though not commonly documented, route could involve the conversion of 2-methoxybenzaldehyde (B41997) to a suitable organometallic reagent, which could then react with a thiophene-2-carboxylic acid derivative. However, the more direct and conventional Friedel-Crafts approach is generally favored for its efficiency.

A more direct and widely practiced Friedel-Crafts approach involves the reaction of 2-thiophene carbonyl chloride (also known as 2-thenoyl chloride) with an appropriate aromatic substrate, in this case, anisole (B1667542) (methoxybenzene). tamu.edu The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). google.comgoogle.com

The reaction proceeds by the activation of 2-thiophene carbonyl chloride by the Lewis acid, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich anisole ring. Due to the ortho-para directing nature of the methoxy (B1213986) group in anisole, a mixture of isomers, this compound and 4-methoxyphenyl (B3050149) thienyl ketone, is expected, with the para-substituted product often being the major isomer due to steric hindrance at the ortho position. youtube.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at controlled temperatures to minimize side reactions. google.com

| Reactant 1 | Reactant 2 | Catalyst | Product(s) |

| 2-Thiophene Carbonyl Chloride | Anisole | AlCl₃ | This compound and 4-Methoxyphenyl thienyl ketone |

Grignard Reagent-Mediated Syntheses of Phenyl 2-Thienyl Ketone Analogues

Grignard reagents offer a powerful alternative for the synthesis of aryl ketones. wisc.eduorganic-chemistry.orgrsc.orgresearchgate.net This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with an acylating agent, such as an acyl chloride. wisc.eduorganic-chemistry.org A significant challenge in using Grignard reagents for ketone synthesis is preventing the secondary reaction where the Grignard reagent adds to the newly formed ketone, leading to a tertiary alcohol. wisc.edu

To circumvent this, modern protocols often employ moderating agents or specific reaction conditions. wisc.eduorganic-chemistry.org For the synthesis of a phenyl 2-thienyl ketone analogue, one could react a phenylmagnesium halide with 2-thiophene carbonyl chloride. To prevent the formation of the tertiary alcohol, the reactivity of the Grignard reagent can be moderated, for instance, by the addition of bis[2-(N,N-dimethylamino)ethyl] ether, which is believed to form a tridentate complex with the Grignard reagent, thereby reducing its reactivity. wisc.eduorganic-chemistry.org This allows for the selective formation of the desired ketone in high yield. wisc.eduorganic-chemistry.org

| Grignard Reagent | Acyl Chloride | Additive/Condition | Product |

| Phenylmagnesium Bromide | 2-Thiophene Carbonyl Chloride | bis[2-(N,N-dimethylamino)ethyl] ether | Phenyl 2-thienyl ketone |

Synthesis of Derivatives and Functionalization Strategies

Beyond the direct synthesis of the core this compound structure, methods for introducing additional functional groups onto the thiophene ring are crucial for creating a diverse range of analogues.

Introduction of Substituents onto the Thiophene Moiety

The functionalization of the thiophene ring in thienyl ketones can be achieved through various synthetic transformations. Electrophilic substitution reactions are a common approach. For instance, halogenation can introduce bromine or chlorine atoms onto the thiophene ring, typically at the 5-position if the 2-position is already substituted. These halogenated derivatives can then serve as handles for further modifications through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.

Furthermore, lithiation of the thiophene ring followed by quenching with an electrophile is another powerful strategy for introducing a wide array of substituents. For example, treatment of a 2-thienyl ketone with a strong base like n-butyllithium can selectively deprotonate the 5-position of the thiophene ring. The resulting lithiated species can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.

The introduction of an alkynyl group onto the thiophene ring of a 2-thienyl-substituted α-ketoamide has been shown to significantly influence the reactivity of the molecule, highlighting the impact of substituents on the properties of these compounds. x-mol.net

Derivatization of the Phenyl Ring

The derivatization of the phenyl ring in this compound is governed by the principles of electrophilic aromatic substitution (SEAr). The existing substituents on the phenyl ring—the methoxy group (-OCH₃) and the thienyl ketone group (-C(O)Thienyl)—dictate the position of incoming electrophiles. wikipedia.orgtotal-synthesis.com

Activating and Directing Effects : The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. dalalinstitute.com Conversely, the ketone group is a deactivating group and a meta-director because it withdraws electron density from the ring. The interplay of these effects determines the regioselectivity of substitution reactions like halogenation and nitration.

Halogenation : The direct α-halogenation of aryl ketones is a common transformation. nih.gov For the phenyl ring of this compound, halogenation would likely occur at the positions most activated by the methoxy group and least deactivated by the ketone. This typically involves reacting the ketone with an electrophilic halogen source (e.g., Br₂, Cl₂) under acidic conditions, which proceeds through an enol intermediate. wikipedia.orglibretexts.org Given the directing effects, the incoming halogen would preferentially substitute at the positions ortho and para to the methoxy group.

| Reaction | Reagents | Key Principle | Expected Outcome |

| Halogenation | Br₂ or Cl₂ with Lewis acid | Electrophilic Aromatic Substitution | Substitution on the phenyl ring, directed by the methoxy and ketone groups. |

| Nitration | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | Introduction of a nitro group onto the phenyl ring. |

Cyclocondensation Approaches to Thienyl Ketone Hybrids

Cyclocondensation reactions are pivotal in synthesizing complex heterocyclic systems that incorporate the thienyl ketone motif. These methods often involve the intramolecular or intermolecular condensation of a precursor molecule to form a new ring fused to or containing the thienyl ketone structure. A key strategy involves the acid-catalyzed cyclocondensation of diketones containing two thiophene units. nih.gov This reaction proceeds through the formation of an enol intermediate which then attacks a protonated carbonyl group, leading to dehydration and the formation of a new five- or six-membered ring. nih.gov

This approach is valuable for creating rigid, planar molecules with extended π-systems, which are of interest in materials science. The reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in an acetic acid/hydrochloric acid medium, for example, yields cyclocondensation products where a new ring is formed connecting the two thiophene units. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | HOAc/HCl | Fused bicyclic thienyl ketone hybrid | nih.gov |

| 1,7-di(thiophen-2-yl)heptane-1,7-dione | HOAc/HCl | Fused bicyclic thienyl ketone hybrid | nih.gov |

Crossed-Aldol Condensation for Hetarylmethyl Ketones

Crossed-aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated ketones, also known as chalcones. dalalinstitute.com In the context of thienyl ketones, this reaction typically involves the condensation of a hetarylmethyl ketone, such as 2-acetylthiophene, with an aromatic aldehyde. wikipedia.orgnih.gov

The reaction is generally base-catalyzed, where the base abstracts an α-hydrogen from the ketone to form an enolate. dalalinstitute.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates, especially when the resulting double bond is conjugated with both the aromatic ring and the carbonyl group, to yield the stable (2E)-3-aryl-1-hetarylprop-2-en-1-one product. dalalinstitute.comnih.gov Environmentally friendly methods have been developed that carry out this condensation in water using a surfactant like cetyltrimethylammonium bromide (CTABr). wikipedia.org

| Hetarylmethyl Ketone | Aromatic Aldehyde | Conditions | Product Type |

| 2-Acetylthiophene | Substituted Benzaldehydes | Water, CTABr, Room Temp. | (2E)-3-aryl-1-(thien-2-yl)prop-2-en-1-one |

| 2-Acetylpyrrole | Substituted Benzaldehydes | Water, CTABr, Room Temp. | (2E)-3-aryl-1-(pyrrol-2-yl)prop-2-en-1-one |

| 2-Acetylpyridine | Substituted Benzaldehydes | Water, CTABr, Room Temp. | (2E)-3-aryl-1-(pyrid-2-yl)prop-2-en-1-one |

Synthesis of Heteroaryl 1,2-Diketone Analogues via Heteroarylation/Oxidation Sequences

A versatile method for synthesizing unsymmetrical heteroaryl 1,2-diketones involves a two-step sequence: palladium-catalyzed heteroarylation followed by oxidation. nih.govnih.govsemanticscholar.org This approach allows for the coupling of a simple ketone with a heteroaryl halide to create an α-heteroaryl ketone intermediate, which is then oxidized to the desired 1,2-diketone. masterorganicchemistry.com

The first step is a coupling reaction, often facilitated by a palladium catalyst such as XPhos Pd G4, under microwave irradiation to promote an efficient and rapid reaction. nih.govsemanticscholar.org The resulting crude product is then subjected to oxidation in the second step. Selenium dioxide (SeO₂) in dioxane is an effective reagent for this transformation, converting the methylene (B1212753) group adjacent to the carbonyl into a second ketone functionality. nih.govsemanticscholar.org This method is notable for its ability to generate a variety of previously unreported heteroaryl 1,2-diketones with good yields. semanticscholar.org

| Step | Reagents | Conditions | Purpose |

| 1. Heteroarylation | Ketone, Heteroaryl halide, XPhos Pd G4, NaOtBu | Toluene (B28343), Microwave, 150 °C | Formation of an α-heteroaryl ketone intermediate. nih.govsemanticscholar.org |

| 2. Oxidation | SeO₂ | Dioxane, 50 °C | Conversion of the intermediate to a heteroaryl 1,2-diketone. nih.govsemanticscholar.org |

Advanced Synthetic Methodologies

Polymer-Supported Syntheses Utilizing Aryl 2-Thienyl Ketones as Traceless Linkers

Solid-phase synthesis is a powerful technique for generating libraries of compounds. A key component of this strategy is the linker, which tethers the substrate to the polymer support. Traceless linkers are particularly advantageous as they are cleaved in a way that leaves no residual functionality on the final product.

A novel type of traceless linker based on the aryl 2-thienyl ketone scaffold has been developed. rsc.orgthieme-connect.com In this system, a polymer-supported phenyl 2-thienyl ketone is functionalized, for example, via Suzuki-Miyaura coupling with various arylboronic acids. thieme-connect.com The crucial step is the cleavage of the product from the polymer support. This is achieved by treating the resin with a mixture of potassium t-butoxide and water in an ethereal solvent. rsc.org The cleavage occurs at the carbon-carbon bond between the ketone and the thienyl ring, releasing the desired soluble thiophene-containing compound and leaving the benzoic acid moiety attached to the resin. thieme-connect.com This method has been successfully used to prepare a range of thiophene derivatives. rsc.org

Fiesselmann Reaction for Thiophene Ring Closure in Thienyl Ketone Precursors

The Fiesselmann reaction is a fundamental method for constructing the thiophene ring itself, which can be a precursor to more complex thienyl ketones. wikipedia.orgdtu.dk This reaction synthesizes 3-hydroxy-2-thiophenecarboxylic acid derivatives from the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters. rsc.orgdtu.dk

The mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. dtu.dk A subsequent intramolecular cyclization occurs, followed by elimination steps, to form an α,β-unsaturated ketone. Tautomerization of this intermediate leads to the final 3-hydroxythiophene product. dtu.dk The versatility of this reaction allows for the use of various thioglycolic acid derivatives and acetylenic compounds, making it a valuable tool for accessing a wide range of substituted thiophenes that can be further elaborated into ketone structures. rsc.org

Application of Lawesson's Reagent for Thionation of Carbonyl Groups

Lawesson's reagent, chemically known as 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely utilized and effective thionating agent in organic synthesis. Its primary application lies in the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation is a cornerstone in the synthesis of various sulfur-containing heterocyclic compounds and thio-analogues of ketones, esters, and amides. The reagent offers advantages over other thionating agents like phosphorus pentasulfide (P4S10), often requiring milder reaction conditions, shorter reaction times, and providing higher yields.

The thionation of ketones, such as this compound and its substituted analogues, to their corresponding thioketones is a well-established process using Lawesson's reagent. Aromatic thioketones are of particular interest as they are often stable compounds that serve as versatile building blocks for more complex sulfur-containing molecules. The reaction typically involves treating the ketone with Lawesson's reagent in an inert solvent, such as toluene or tetrahydrofuran (B95107) (THF), at elevated temperatures.

The mechanism of thionation with Lawesson's reagent begins with the dissociation of the dimeric reagent into a more reactive monomeric dithiophosphine ylide in solution. This reactive species then undergoes a cycloaddition reaction with the carbonyl group of the ketone to form a four-membered thiaoxaphosphetane intermediate. The driving force for the subsequent step is the formation of a thermodynamically stable phosphorus-oxygen double bond. This leads to a cycloreversion, breaking the thiaoxaphosphetane ring and yielding the desired thioketone and a stable phosphorus-containing byproduct. This mechanistic pathway is reminiscent of the Wittig reaction.

The reaction conditions for the thionation of aryl ketones can be optimized to achieve high yields. Factors such as the solvent, reaction temperature, and reaction time play a crucial role. Microwave-assisted techniques have also been employed to accelerate the reaction, often leading to shorter reaction times and improved yields compared to conventional heating methods.

Below is a representative table illustrating the thionation of a generic aryl ketone using Lawesson's reagent, based on typical findings in the literature for similar substrates.

Detailed research has demonstrated the broad applicability of Lawesson's reagent for the synthesis of a wide array of thioketones. For instance, the synthesis of ferrocenyl hetaryl thioketones has been successfully achieved by reacting the corresponding ketones with Lawesson's reagent in THF at 65 °C, resulting in good to excellent yields (75-85%). The versatility of this method allows for the introduction of various substituents on the aromatic rings, thereby enabling the synthesis of a diverse library of thioketone analogues. The reactivity of the carbonyl group can be influenced by the electronic and steric nature of these substituents.

Chemical Reactivity and Mechanistic Elucidation of 2 Methoxyphenyl Thienyl Ketone Systems

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic addition and redox reactions, enabling its conversion into a variety of other functional groups.

The carbonyl group of 2-Methoxyphenyl thienyl ketone can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohols: The most common method for converting ketones to secondary alcohols involves nucleophilic addition of a hydride ion (H⁻). Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction proceeds via the attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final alcohol product, (2-methoxyphenyl)(thiophen-2-yl)methanol. Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride and must be used in anhydrous solvents like diethyl ether or THF, as it reacts violently with water. youtube.com

Reduction to Alkanes: Complete deoxygenation of the carbonyl group to an alkane (a methylene group, -CH₂-) can be achieved under strongly acidic or basic conditions. vedantu.com

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.org It is particularly effective for aryl-alkyl ketones that are stable in strong acid. wisdomlib.org The reaction is thought to proceed through organozinc intermediates on the surface of the zinc. quora.com

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, making it suitable for molecules that are sensitive to acid. The ketone is first converted to a hydrazone intermediate by reacting it with hydrazine (B178648) (N₂H₄). Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane, 2-((2-methoxyphenyl)methyl)thiophene, with the evolution of nitrogen gas. youtube.comvedantu.com

| Reaction Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Methanol or Ethanol | (2-methoxyphenyl)(thiophen-2-yl)methanol |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄), followed by H₂O | Anhydrous ether or THF | (2-methoxyphenyl)(thiophen-2-yl)methanol |

| Reduction to Alkane (Clemmensen) | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Heat | 2-((2-methoxyphenyl)methyl)thiophene |

| Reduction to Alkane (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | High temperature (e.g., in ethylene glycol) | 2-((2-methoxyphenyl)methyl)thiophene |

Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, but a more synthetically useful transformation is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. wikipedia.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl group, followed by a rearrangement step. chemistrysteps.com

The regioselectivity of the oxygen insertion is determined by the "migratory aptitude" of the groups attached to the carbonyl. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the 2-methoxyphenyl group and the thienyl group. Both are aromatic rings, and their relative migratory aptitude can be influenced by substituents. Studies on related systems have shown that heteroaromatic rings like thiophene (B33073) are tolerated in Baeyer-Villiger oxidations. nih.govrsc.org Depending on the specific conditions and the electronic properties of the two rings, two possible ester products could be formed. Subsequent hydrolysis of the resulting ester would yield a carboxylic acid and a phenol (B47542) or a hydroxythiophene.

| Oxidizing Agent | Predicted Product 1 (Thienyl migration) | Predicted Product 2 (Phenyl migration) |

|---|---|---|

| m-CPBA or other peroxyacids | 2-Methoxyphenyl 2-thenoate | Thiophen-2-yl 2-methoxybenzoate |

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine derivatives and thiosemicarbazide (B42300) to form hydrazones and thiosemicarbazones, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom of the hydrazine derivative on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgnih.gov

The formation of a hydrazone involves the reaction with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). wikipedia.orgorganic-chemistry.org Similarly, reacting the ketone with thiosemicarbazide yields the corresponding thiosemicarbazone. nih.govmdpi.comlew.ro These derivatives are often crystalline solids and have been extensively studied in medicinal chemistry. nih.gov The reaction is reversible and generally proceeds to completion by removing water from the reaction mixture. nih.gov

| Reactant | Product Class | General Product Structure |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Hydrazone | (2-MeO-Ph)(Thienyl)C=N-NH₂ |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone | (2-MeO-Ph)(Thienyl)C=N-NH-Ph |

| Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone | (2-MeO-Ph)(Thienyl)C=N-NH-C(S)-NH₂ |

Reactivity of Aromatic Rings

Both the phenyl and thiophene rings can undergo substitution reactions, though their reactivity is influenced by the existing substituents.

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For this reaction to occur, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com

In this compound, the phenyl ring bears a methoxy (B1213986) group (-OCH₃), which is a strong electron-donating group. This increases the electron density of the ring, making it highly deactivated towards nucleophilic attack. chemistrysteps.com Therefore, direct nucleophilic substitution of the methoxy group is not a feasible reaction under standard SₙAr conditions. Such a reaction would require extremely harsh conditions or the introduction of potent electron-withdrawing groups onto the phenyl ring to make it sufficiently electrophilic. youtube.comyoutube.com

Electrophilic aromatic substitution is a characteristic reaction of both thiophene and benzene (B151609). In this compound, the two aromatic rings compete for the electrophile.

Reactivity of the Thiophene Ring: The thiophene ring is generally more reactive towards electrophiles than benzene due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex). The carbonyl group attached at the 2-position is an electron-withdrawing, deactivating group. Electrophilic attack on a 2-substituted thiophene preferentially occurs at the 5-position.

Reactivity of the Phenyl Ring: The phenyl ring is substituted with two groups: the methoxy group at the 2-position and the thienyl ketone group at the 1-position. The methoxy group is a powerful activating, ortho-, para-directing group. The ketone is a deactivating, meta-directing group. The strong activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (i.e., the 4- and 6-positions).

In a competitive situation, the highly activated phenyl ring is likely to be more reactive than the deactivated thiophene ring. For instance, in an α-halogenation reaction under acidic conditions, substitution is expected to occur at the α-carbon of the ketone to form an α-haloketone. nih.govwikipedia.orglibretexts.org However, under typical electrophilic aromatic substitution conditions (e.g., nitration or Friedel-Crafts), substitution on the aromatic rings will occur.

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution on the phenyl ring (positions 4 or 6) |

| Bromination | Br₂, FeBr₃ | Substitution on the phenyl ring (positions 4 or 6) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the phenyl ring (position 4, due to sterics) |

Intramolecular Transformations and Rearrangement Mechanisms

The structural framework of this compound and related systems allows for a variety of intramolecular transformations and rearrangements, driven by photochemical, thermal, or catalytic activation. These reactions are pivotal in the synthesis of complex molecular architectures.

Carbonyl-Olefin Metathesis and Cyclization Strategies

Carbonyl-olefin metathesis is a powerful synthetic strategy for the formation of new carbon-carbon double bonds by redistributing fragments of an alkene and a carbonyl group. This transformation can be applied as a cyclization strategy for molecules containing both a carbonyl and an olefin moiety, such as a derivative of this compound bearing an alkenyl chain. The reaction can be promoted through several mechanistic pathways, including the use of Lewis acids, transition metal catalysts, or photochemical conditions.

Lewis acid-catalyzed approaches involve the activation of the carbonyl group towards a [2+2] cycloaddition with the olefin, forming an oxetane (B1205548) intermediate. This intermediate subsequently undergoes a retro-[2+2] cycloaddition to yield the cyclized olefin and a new carbonyl byproduct. Similarly, photochemical induction via the Paternò-Büchi reaction can form the oxetane intermediate, which is then fragmented under thermal or acidic conditions to give the metathesis products.

Another strategy employs metal alkylidene complexes. In this approach, an initial olefin metathesis can occur between a metal alkylidene and the substrate's olefin, followed by an intramolecular carbonyl olefination (a Wittig-type reaction) to form the cyclic product. These methods provide a versatile route to cyclic enol ethers and other complex heterocyclic frameworks.

1,4-Aryl Shift Mechanisms in Related Systems

Aryl migrations are significant rearrangement reactions in organic synthesis. While 1,2-aryl shifts are common, 1,4-aryl migrations represent a more specialized class of transformations. In systems related to aryl ketones, 1,4-aryl shifts can be induced through radical or photochemical pathways, enabling the construction of complex molecular scaffolds. sustech.edu.cnchemistryviews.orgrsc.org

One notable mechanism involves a radical-triggered 1,4-aryl migration. sustech.edu.cn This process can be initiated by the addition of a radical to an unactivated alkene tethered to the aryl ketone system. The resulting alkyl radical can then undergo an intramolecular 1,4-aryl migration, driven by the formation of a more stable ketyl radical, leading to ring-expanded cyclic ketones. sustech.edu.cn This strategy has been utilized for the diversity-oriented synthesis of various benzannulated medium- and macro-cyclic ketones. sustech.edu.cn

Photochemical conditions can also facilitate aryl migrations. A di-π-methane rearrangement, for instance, is a photochemical process that can involve the migration of functional groups, including aryl moieties. chemistryviews.org Recently, a di-π-ethane rearrangement featuring a 1,4-aryl migration has been developed using visible-light-mediated triplet-triplet energy transfer catalysis. chemistryviews.org This method allows for the conversion of aryl vinyl ethane (B1197151) substrates into substituted cyclopropanes, demonstrating the utility of energy transfer to promote otherwise challenging rearrangements under mild conditions. chemistryviews.org A related photochemical reaction is the 1,3-acyl shift observed in β,γ-unsaturated ketones, which proceeds through a Norrish type I cleavage from an excited triplet state, followed by radical recombination. acs.orgresearchgate.netstackexchange.com This highlights the propensity of ketone systems to undergo radical-pair rearrangements upon photoexcitation.

Ring-Opening and Ring-Closure Reactions in Complex Frameworks

The interplay of ring-opening and ring-closure reactions is fundamental to the synthesis and transformation of complex molecules containing ketone functionalities. These reactions can be triggered by various reagents and conditions, leading to significant structural reorganization.

A "ring-opening-ring closure" strategy can be a powerful tool for structural modification. For instance, in related systems, nickel-catalyzed reactions of glycals with aryl boronic acids lead to ring-opened intermediates. These linear structures can then be induced to cyclize under the influence of Lewis or protic acids, affording diverse aryl-C-glycosides. nih.gov This type of sequence allows for the introduction of aryl groups and subsequent formation of new heterocyclic frameworks.

Intramolecular cyclization of linear precursors containing a ketone is a common method for building cyclic structures. The irradiation of substrates like p-methoxyazidobutyrophenone, for example, generates a triplet alkylnitrene through intramolecular energy transfer from the triplet ketone. nsf.gov This reactive intermediate can then undergo reductive cyclization to form heterocyclic products like pyrrolines. nsf.gov Similarly, electrochemical methods can be employed to induce intermolecular cyclization between aryl alkyl ketones and diamines to synthesize quinoxalines. thieme-connect.com

Ring expansion of existing cyclic ketones provides another route to more complex frameworks. The reaction of cyclic β-keto esters or cyclic ketones with reagents like trimethylsilyldiazomethane, often catalyzed by Lewis acids such as Scandium(III) triflate, can lead to homologation and the formation of larger ring systems. organic-chemistry.org Conversely, ring-opening of strained rings like epoxyketones can be initiated by nucleophilic attack, leading to a cascade of rearrangements. nih.gov

Electrochemical Behavior and Redox Processes of Related Ketones

The electrochemical properties of aryl thienyl ketones are of significant interest, as both the thiophene ring and the carbonyl group are electroactive. The redox behavior of these compounds is influenced by the interplay between these two moieties and the nature of the substituents on the aromatic rings. Cyclic voltammetry is a primary tool for investigating these processes, revealing oxidation and reduction potentials, the reversibility of electron transfers, and the potential for subsequent chemical reactions like polymerization.

In related thienyl-β-diketone systems, the thiophene unit typically displays an irreversible oxidation wave at positive potentials, while the diketone moiety exhibits a reversible or quasi-reversible reduction wave at negative potentials. asianpubs.org The exact potential for the thiophene oxidation is sensitive to the number of thiophene units and the extent of π-conjugation; increasing the number of rings lowers the oxidation potential. asianpubs.org The presence of electron-withdrawing groups, such as the carbonyl, generally makes the oxidation of the thiophene ring more difficult.

The reduction of the carbonyl group in aryl ketones can proceed through a one-electron transfer to form a radical anion. The stability and subsequent reactivity of this radical anion depend on the molecular structure and the reaction medium. Electrochemical methods have been developed for the α-arylation of ketones and the reductive coupling of ketones with arenes, showcasing the synthetic utility of these redox processes. rsc.orgrsc.org

Irreversible Electron Transfers and Electrochemically Induced Structural Changes

Irreversible electron transfers are common in the electrochemistry of thienyl ketones, particularly in the oxidation of the thiophene ring. asianpubs.org The initial one-electron oxidation of the thiophene moiety generates a radical cation. This species is highly reactive and typically undergoes rapid follow-up chemical reactions, such as dimerization or polymerization, preventing its reduction back to the neutral state on the reverse scan in cyclic voltammetry. mdpi.com This process is the basis for electropolymerization.

The following table presents electrochemical data for a series of thienyl-fluorinated-β-diketones, illustrating the irreversible nature of the thiophene oxidation.

| Compound | Epa (V) (Thienyl Oxidation) | E1/2 (V) (Diketone Reduction) |

|---|---|---|

| 1-(Thiophen-2-yl)-4,4,4-trifluoro-1,3-butanedione | +1.88 | -1.39 |

| 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluoro-1,3-butanedione | +1.70 | -1.10 |

| 1-(5-α-Bithienyl)-4,4,4-trifluoro-1,3-butanedione | +1.19, +1.49 | -1.49 |

| 1-(5-α-Trithienyl)-4,4,4-trifluoro-1,3-butanedione | +1.03, +1.47 | -1.53 |

Electrochemically induced structural changes can also occur following the reduction of the carbonyl group. The initially formed radical anion can couple with electrophiles or undergo dimerization. In some cases, chemical changes during the first voltammetric cycle can lead to the appearance of new, irreversible waves on subsequent scans, indicating the formation of new electroactive species. asianpubs.org

Electro-polymerization Phenomena

The presence of the thiophene ring makes this compound a potential monomer for electropolymerization. This process is a common and effective method for creating conductive polymer films directly on an electrode surface. mdpi.comrsc.org The polymerization is initiated by the electrochemical oxidation of the thiophene monomer. mdpi.com

The mechanism proceeds via an ECE (Electrochemical-Chemical-Electrochemical) pathway:

E: An initial one-electron oxidation of the thiophene ring at the anode generates a radical cation.

C: Two radical cations couple to form a dimeric dication, with the loss of two protons.

E: This dimer is more easily oxidized than the monomer, so it is immediately oxidized, allowing it to react with another radical cation.

This process continues, leading to the growth of a conjugated polymer chain that deposits onto the electrode surface as a film. mdpi.com The properties of the resulting polymer, such as conductivity, porosity, and electrochromic behavior, can be tuned by modifying the structure of the monomer and the electropolymerization conditions (e.g., solvent, electrolyte, potential). acs.org The methoxy group on the phenyl ring and the ketone linkage would influence the electronic properties and morphology of the resulting polymer film. The incorporation of functional groups can also allow for post-polymerization modifications using techniques like "click"-chemistry. beilstein-journals.org

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Methoxyphenyl thienyl ketone, providing precise information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the methoxyphenyl and thienyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 2-methoxyphenyl and the thiophene (B33073) rings, as well as a singlet for the methoxy (B1213986) group protons. The protons on the thiophene ring typically appear as doublets of doublets or multiplets due to spin-spin coupling. The protons of the methoxyphenyl group will also show characteristic splitting patterns based on their substitution. The chemical shifts are influenced by the electron-withdrawing effect of the ketone carbonyl group and the electron-donating effect of the methoxy group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a distinct signal for the carbonyl carbon typically appearing in the downfield region (around 180-200 ppm). The aromatic carbons of both rings will resonate in the 110-160 ppm range, with their specific chemical shifts influenced by the substituents and their position relative to the ketone linkage. The methoxy carbon will exhibit a signal around 55-60 ppm.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H3' | ~7.2-7.4 | dd |

| Thiophene H4' | ~7.1-7.3 | t |

| Thiophene H5' | ~7.6-7.8 | dd |

| Methoxyphenyl H3 | ~7.0-7.2 | d |

| Methoxyphenyl H4 | ~7.4-7.6 | t |

| Methoxyphenyl H5 | ~7.0-7.2 | t |

| Methoxyphenyl H6 | ~7.7-7.9 | dd |

| Methoxy (-OCH₃) | ~3.8-4.0 | s |

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~185-195 |

| Thiophene C2' | ~140-145 |

| Thiophene C3' | ~128-132 |

| Thiophene C4' | ~126-130 |

| Thiophene C5' | ~132-136 |

| Methoxyphenyl C1 | ~128-132 |

| Methoxyphenyl C2 | ~155-160 |

| Methoxyphenyl C3 | ~110-115 |

| Methoxyphenyl C4 | ~130-135 |

| Methoxyphenyl C5 | ~120-125 |

| Methoxyphenyl C6 | ~130-135 |

| Methoxy (-OCH₃) | ~55-60 |

Variable temperature (VT) NMR studies can provide valuable information on the conformational dynamics of this compound. The rotation around the single bonds connecting the carbonyl group to the aromatic rings can be hindered, leading to the existence of different conformers. At low temperatures, the interconversion between these conformers may be slow on the NMR timescale, resulting in the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these rotational processes.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous assignment of all proton and carbon signals in this compound.

COSY: This experiment establishes correlations between protons that are spin-spin coupled, typically over two or three bonds. It would be instrumental in confirming the connectivity of the protons within the methoxyphenyl and thienyl rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the two aromatic rings through the carbonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound and the nature of the chemical bonds.

The IR and Raman spectra of this compound are expected to be rich in characteristic absorption and scattering bands. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1640-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached aromatic rings. The spectra will also display bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methoxy group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-O stretching of the methoxy group is expected to appear in the 1200-1300 cm⁻¹ region. Thiophene ring vibrations also give rise to characteristic bands.

Expected Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | Medium-Weak |

| C=O Stretch (Ketone) | 1640-1680 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-O Stretch (Methoxy) | 1200-1300 | Strong |

| Thiophene Ring Vibrations | Various | Medium-Weak |

While this compound does not possess a hydrogen bond donor, the oxygen atom of the carbonyl group and the oxygen of the methoxy group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., protic solvents), intermolecular hydrogen bonds can form. These interactions would lead to a shift in the C=O stretching frequency to a lower wavenumber in the IR spectrum, providing evidence for the presence and strength of such interactions. Furthermore, the possibility of weak intramolecular C-H···O interactions, although less significant, can also be investigated through detailed analysis of the vibrational spectra and computational modeling.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of molecules. It relies on the absorption of ultraviolet or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In organic molecules, this absorption is typically associated with functional groups containing valence electrons of low excitation energy, known as chromophores. shu.ac.ukcutm.ac.in The structure of this compound, featuring a conjugated system of two aromatic rings (methoxyphenyl and thienyl) linked by a carbonyl group, contains multiple chromophores that give rise to a complex electronic spectrum. cutm.ac.in

The electronic absorption spectrum of a conjugated ketone like this compound is primarily characterized by two types of electronic transitions: π → π* and n → π*. elte.hulibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. cutm.ac.inelte.hu They are typically observed in molecules with double or triple bonds and aromatic systems. Due to the extensive conjugation between the 2-methoxyphenyl ring, the carbonyl group, and the thienyl ring, the π → π* transitions in this molecule are expected to be intense (high molar extinction coefficient, ε) and occur at longer wavelengths compared to non-conjugated systems. libretexts.org This shift to longer wavelengths (bathochromic shift) is a direct consequence of conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair orbitals on the carbonyl oxygen and the methoxy oxygen, to a π* anti-bonding orbital of the carbonyl group. cutm.ac.inelte.hu Compared to π → π* transitions, n → π* transitions are typically much weaker (low molar extinction coefficient) and occur at longer wavelengths because they require less energy. cutm.ac.inlibretexts.org In the spectrum of an unsaturated ketone, the weak n→π∗ absorption is often observed at a longer wavelength than the very strong π→π∗ absorption. libretexts.org

The specific wavelengths (λmax) of these absorption bands provide insight into the electronic structure and the extent of the conjugated π-electron system within the molecule.

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com The study of solvent effects helps in understanding the nature of the electronic transitions and the solute-solvent interactions.

For this compound, solvent polarity is expected to affect the n → π* and π → π* transitions differently:

n → π Transitions:* An increase in solvent polarity typically causes a hypsochromic shift (blue shift, to shorter wavelengths) for n → π* transitions. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy required for excitation.

π → π Transitions:* Conversely, π → π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This occurs because the excited state is generally more polar than the ground state in conjugated systems, and it is therefore stabilized to a greater extent by polar solvents, which reduces the energy gap for the transition. mdpi.com

The solvatochromic behavior can be analyzed using multiparameter equations, such as the Kamlet-Taft relationship, which quantifies the solvent's hydrogen-bond donor capacity (α), hydrogen-bond acceptor capacity (β), and dipolarity/polarizability (π*). mdpi.comsemanticscholar.org Such analysis reveals the relative contributions of specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole) solute-solvent interactions. mdpi.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For instance, in the analysis of a related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, HRMS found the mass of the molecular ion (M+) to be 288.0821, which corresponded to the calculated value of 288.0820 for the formula C₁₆H₁₆O₃S. nih.gov Similarly, for 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, the [M+H]⁺ ion was found at m/z 272.0864, consistent with the calculated value of 272.0871 for the formula C₁₆H₁₆O₂S. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula of this compound.

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one | C₁₆H₁₆O₂S | [M+H]⁺ | 272.0871 | 272.0864 | nih.gov |

| 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone | C₁₆H₁₆O₃S | [M]⁺ | 288.0820 | 288.0821 | nih.gov |

Coupled chromatographic and mass spectrometric techniques like GC-MS and LC-MS are standard methods for separating components of a mixture and confirming the identity and purity of a target compound. researchgate.netunb.br

In a typical GC-MS analysis using electron ionization (EI), this compound would undergo fragmentation upon impact with high-energy electrons. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is predictable based on the molecular structure. Key fragmentation pathways for this ketone would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, which is a characteristic fragmentation for ketones. This would result in the formation of stable acylium ions.

Formation of the 2-methoxybenzoyl cation (m/z 135).

Formation of the thienoyl cation .

Loss of Neutral Molecules: Subsequent fragmentation of the primary ions can occur, such as the loss of formaldehyde (B43269) (CH₂O) from the 2-methoxybenzoyl cation, which is a known fragmentation pathway for ortho-methoxy substituted benzyl (B1604629) cations, yielding an ion at m/z 105. researchgate.netojp.gov

LC-MS, often using softer ionization techniques like electrospray ionization (ESI), is also highly effective for analysis, particularly for compounds that may be thermally labile. researchgate.netchemrxiv.org It typically generates protonated molecules [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation, which complements the structural data obtained from GC-MS. researchgate.net Both techniques are invaluable for verifying the successful synthesis and purification of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, data from closely related structures, such as 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, provide significant insight into the likely solid-state conformation. nih.govresearchgate.net

In the crystal structure of this analogue, key structural features were identified:

The molecule adopts a specific conformation where the adjacent methoxy and carbonyl oxygen atoms are synperiplanar, with an O—C—C—O torsion angle of 19.8 (4)°. nih.govresearchgate.net

The dihedral angle between the planes of the two aromatic rings is 40.11 (16)°. nih.govresearchgate.net

The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds involving the carbonyl oxygen atom, leading to the formation of supramolecular chains. nih.govresearchgate.net

This information suggests that in the solid state, this compound would likely adopt a non-planar conformation with a specific rotational orientation of the methoxyphenyl and thienyl rings relative to the central ketone group, governed by steric and electronic effects. The crystal packing would be influenced by weak intermolecular forces such as C—H⋯O or C—H⋯π interactions.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₆O₃S | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 18.769 (3) | nih.govresearchgate.net |

| b (Å) | 7.643 (1) | nih.govresearchgate.net |

| c (Å) | 10.0578 (16) | nih.govresearchgate.net |

| Volume (ų) | 1442.8 (4) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Dihedral Angle between Rings (°) | 40.11 (16) | nih.govresearchgate.net |

Single-Crystal X-ray Diffraction for Precise Geometrical Parameters

Single-crystal X-ray diffraction is a powerful analytical technique that provides the definitive, three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric properties.

For this compound, a successful crystallographic analysis would elucidate the spatial relationship between the 2-methoxyphenyl and thienyl rings. Key parameters of interest would include:

The dihedral angle between the plane of the phenyl ring and the plane of the thiophene ring.

The torsion angles defining the orientation of the methoxy group relative to the phenyl ring.

The bond lengths and angles of the ketone bridge, which connects the two aromatic moieties.

Without experimental crystallographic data, it is not possible to provide a data table of these precise geometrical parameters for this compound.

Analysis of Inter- and Intramolecular Interactions in Crystal Structures

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. The analysis of these interactions is crucial for understanding the solid-state properties of a compound.

Intramolecular Interactions: Within a molecule of this compound, potential intramolecular interactions could influence its preferred conformation. For instance, weak hydrogen bonds, such as a C–H···O interaction between a hydrogen on the thiophene ring and the oxygen of the methoxy group, or between a hydrogen on the phenyl ring and the sulfur atom of the thiophene ring, could play a role in stabilizing a particular geometry. The spatial proximity of the methoxy group to the ketone functionality might also lead to through-space electronic interactions.

Intermolecular Interactions: In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular forces. These could include:

π-π stacking: Interactions between the aromatic π-systems of the phenyl and/or thienyl rings of adjacent molecules.

C–H···O and C–H···S hydrogen bonds: The carbonyl oxygen and the methoxy oxygen are potential hydrogen bond acceptors, while the aromatic C-H groups can act as donors. The sulfur atom in the thiophene ring could also participate as a weak hydrogen bond acceptor.

A detailed analysis and quantification of these specific interactions for this compound is contingent on the availability of its crystal structure. Without this data, a definitive description of its supramolecular architecture cannot be provided.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for 2-Methoxyphenyl thienyl ketone involve the use of functionals, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netniscair.res.in These calculations can predict a wide array of molecular properties, from geometric parameters to electronic behavior.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this process determines the most stable arrangement of its atoms in space, providing key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the ketone group to the phenyl and thienyl rings. The orientation of the 2-methoxyphenyl group relative to the thienyl ketone moiety significantly influences the molecule's steric and electronic properties. DFT calculations can map the potential energy surface by systematically rotating these bonds, identifying the most stable conformers (energy minima) and the transition states between them. For instance, in related structures like (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, X-ray analysis has shown that the thiophene (B33073) ring can be significantly twisted relative to the phenyl rings, with dihedral angles around 60-73°. nih.gov

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound (Illustrative) Note: This data is illustrative as specific literature values for the target molecule were not found.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-C (Ketone-Phenyl) | 1.49 |

| C-C (Ketone-Thienyl) | 1.48 |

| C-S (Thiophene) | 1.72 |

| C-O (Methoxy) | 1.36 |

| **Bond Angles (°) ** | |

| Phenyl-C-O (Ketone) | 119.5 |

| Thienyl-C-O (Ketone) | 120.0 |

| C-O-C (Methoxy) | 118.0 |

| **Dihedral Angles (°) ** | |

| Phenyl-C-C-Thienyl | 45.0 |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations are highly effective in predicting spectroscopic properties. acs.org

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) DFT methods can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental spectra, are invaluable for structural confirmation. Predicted shifts for the aromatic protons and carbons of the phenyl and thienyl rings, as well as the methoxy (B1213986) group, can be calculated.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This analysis predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often related to π→π* and n→π* transitions within the aromatic rings and the carbonyl group.

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Key predicted peaks would include the C=O stretching of the ketone, C-H stretching of the aromatic rings, and C-O stretching of the methoxy group. Comparing the calculated spectrum with the experimental FT-IR spectrum helps in the assignment of vibrational modes. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and methoxy-substituted phenyl rings, while the LUMO is likely centered on the carbonyl group and the aromatic systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: This data is illustrative as specific literature values for the target molecule were not found.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 3.95 |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the carbonyl oxygen and potentially on the aromatic rings.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions denote neutral or areas of near-zero potential.

MESP maps are valuable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule. iucr.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into a localized Lewis-like structure of bonds and lone pairs.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative) Note: This data is illustrative as specific literature values for the target molecule were not found.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O)carbonyl | π*(Cphenyl-Cphenyl) | 5.2 |

| LP(O)methoxy | π*(Cphenyl-Cphenyl) | 8.1 |

| π(Cthienyl-Cthienyl) | π*(C=O) | 15.5 |

| π(Cphenyl-Cphenyl) | π*(C=O) | 12.3 |

Atomic Charge Distributions (NPA)

Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on an atomic level by assigning electrons to specific atoms. This provides a more robust and less basis-set-dependent measure of atomic charges compared to other methods like Mulliken population analysis.

The NPA charges for this compound would reveal the electrophilic and nucleophilic centers. The carbonyl carbon is expected to carry a significant positive charge, making it a site for nucleophilic attack. The oxygen atoms (carbonyl and methoxy) and the sulfur atom will be negatively charged, reflecting their higher electronegativity. The distribution of charges across the phenyl and thienyl rings can also provide insight into their reactivity.

Table 4: Natural Population Analysis (NPA) Atomic Charges (Illustrative) Note: This data is illustrative as specific literature values for the target molecule were not found.

| Atom | Natural Charge (e) |

|---|---|

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.48 |

| O (Methoxy) | -0.52 |

| S (Thiophene) | -0.15 |

| C (ipso-Phenyl) | +0.10 |

| C (ipso-Thienyl) | -0.20 |

Mechanistic Studies through Computational Modeling

Extensive literature searches did not yield specific computational studies on the reaction mechanisms involving this compound. Therefore, a detailed analysis of its reaction pathways, transition states, and catalytic mechanisms based on computational modeling is not available in the current scientific literature.

Elucidation of Reaction Pathways and Transition States

There is no available research that computationally elucidates the reaction pathways and transition states specifically for reactions involving this compound.

Investigation of Catalytic Mechanisms and Enantioselectivity Origin

The scientific literature lacks computational investigations into the catalytic mechanisms and the origin of enantioselectivity for reactions where this compound is a substrate or product.

Theoretical Studies of Carbocation Intermediates and Rearrangements

No theoretical studies concerning carbocation intermediates and their potential rearrangements involving this compound have been found in the published literature.

Analysis of Intermolecular Interactions

Specific analyses of the intermolecular interactions of this compound using the requested computational methods are not present in the current body of scientific literature.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This type of analysis would typically provide insights into the nature and propensity of intermolecular contacts in the solid state.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

There are no published studies that apply Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis to investigate the intermolecular interactions of this compound. These analyses would offer a detailed topological understanding of the electron density distribution and the nature of non-covalent interactions.

Applications in Advanced Organic Synthesis and Functional Material Development

Building Blocks for Heterocyclic Systems

The reactivity of the carbonyl group and the adjacent aromatic rings in 2-Methoxyphenyl thienyl ketone and its derivatives, particularly its chalcone (B49325) analogues, makes it an ideal starting point for synthesizing a range of nitrogen- and sulfur-containing heterocycles. These systems are of significant interest due to their prevalence in pharmacologically active compounds and functional materials.

Synthesis of Pyrazole and Pyrazoline Derivatives

Pyrazoles and their partially saturated counterparts, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized through the condensation reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) derivatives.

In this context, the chalcone derived from the precursors of this compound, namely 3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , serves as a key intermediate. This α,β-unsaturated ketone readily undergoes a cyclocondensation reaction with phenylhydrazine. The reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521), to yield highly substituted pyrazoline derivatives. Specifically, the reaction of this chalcone with phenylhydrazine affords 5-(2-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole . nih.gov This transformation is a classic example of creating a five-membered heterocyclic ring from an acyclic precursor.

The general approach involves the nucleophilic attack of the phenylhydrazine on the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. These thiophene-based pyrazoline derivatives are being investigated for various biological activities. nih.gov

Below is a table summarizing the synthesis of a key pyrazoline derivative.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| 3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Phenylhydrazine | 5-(2-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | NaOH, Ethanol, Reflux | 80.84% nih.gov |

Formation of Benzothiazepines

Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. The 1,5-benzothiazepine scaffold is particularly important in medicinal chemistry. A primary synthetic route to these compounds involves the reaction of chalcones with 2-aminothiophenol.

The chalcone, 3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , is a suitable substrate for this transformation. The synthesis proceeds via a tandem reaction sequence. First, the thiol group of 2-aminothiophenol undergoes a conjugate (Michael) addition to the α,β-unsaturated system of the chalcone. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and subsequent dehydration to form the 2,3-dihydro-1,5-benzothiazepine ring. This reaction is often catalyzed by acids or bases and can be promoted by various media, including eco-friendly solvents like polyethylene glycol (PEG-400). nih.gov The resulting product is 2-(2-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine .

This synthetic strategy provides a versatile and efficient method for accessing complex heterocyclic systems that are otherwise challenging to construct. nih.govnih.gov

Precursors for Indazolones and Isoxazolones

While the use of this compound as a direct precursor for indazolones is not extensively documented in standard synthetic literature, it serves as an excellent starting point for the synthesis of isoxazolones, also known as isoxazoles. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other.

Similar to pyrazole synthesis, the reaction relies on the chalcone intermediate, 3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one . This compound can be cyclized by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl). The reaction is typically carried out in an alkaline medium or in the presence of a base like sodium acetate, which facilitates the formation of the isoxazole ring. beilstein-journals.orgresearchgate.netacs.org The process involves the initial formation of an oxime at the carbonyl group, followed by a cyclization reaction where the hydroxyl group attacks the β-carbon of the double bond, leading to the formation of the isoxazole ring. The final product of this reaction is 5-(2-methoxyphenyl)-3-(thiophen-2-yl)isoxazole .

The synthesis of indazolones typically follows different pathways, often involving the intramolecular cyclization of N'-aryl-2-halobenzohydrazides, which are not direct derivatives of this compound.

Synthesis of Quinoxaline Derivatives from Diketone Analogues

Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring. They are widely recognized for their applications in pharmaceuticals, dyes, and as electroluminescent materials. nih.gov A cornerstone method for their synthesis is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound (an α-diketone). nih.govnih.gov

This compound can be converted into its corresponding α-diketone analogue, 1-(2-methoxyphenyl)-2-(thiophen-2-yl)ethanedione . This transformation is achieved through the oxidation of the methylene (B1212753) group alpha to the carbonyl. A common and effective reagent for this specific oxidation is selenium dioxide (SeO₂). acs.orgrsc.org The reaction, known as the Riley oxidation, selectively converts an active methylene group adjacent to a carbonyl into a new carbonyl group, yielding the desired 1,2-diketone. acs.org

Once synthesized, the diketone analogue can be readily condensed with substituted or unsubstituted o-phenylenediamines. The reaction proceeds by forming two imine bonds between the amino groups of the diamine and the two carbonyl groups of the diketone, followed by dehydration to yield the stable, aromatic quinoxaline ring. This method allows for the synthesis of 2-(2-methoxyphenyl)-3-(thiophen-2-yl)quinoxaline and its derivatives. The reaction is versatile and can be catalyzed by various acids or performed under different conditions to achieve high yields. nih.govbeilstein-journals.org

The two-step synthetic sequence is summarized in the table below.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Selenium Dioxide (SeO₂) | 1-(2-methoxyphenyl)-2-(thiophen-2-yl)ethanedione | Oxidation of the α-methylene group to form a 1,2-diketone. acs.org |

| 2 | 1-(2-methoxyphenyl)-2-(thiophen-2-yl)ethanedione | o-Phenylenediamine | 2-(2-methoxyphenyl)-3-(thiophen-2-yl)quinoxaline | Condensation reaction to form the quinoxaline ring. nih.gov |

Role in Organic Electronics and Semiconducting Materials

The combination of thiophene (B33073) and substituted aryl rings is a common structural motif in organic semiconducting materials. Thiophene-based polymers are extensively studied for their excellent charge transport properties and environmental stability, making them suitable for a range of electronic applications.

Development of Materials for Organic Field Effect Transistors (OFETs)

Organic Field Effect Transistors (OFETs) are key components in the development of flexible, low-cost electronics such as displays, sensors, and RFID tags. scilit.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel. Thiophene-containing conjugated polymers are among the most promising materials for high-performance p-type (hole-transporting) semiconductors. researchgate.net

While this compound itself is not a polymer, its structural units are highly relevant to the design of advanced semiconducting polymers. The thiophene ring provides good π-orbital overlap along the polymer backbone, which is essential for efficient charge transport. The ketone group, being electron-withdrawing, can be incorporated into polymer backbones to tune the electronic properties, such as the HOMO and LUMO energy levels. For instance, polymers incorporating diketopyrrolopyrrole (DPP), which has two ketone functionalities, and thiophene units have demonstrated some of the highest charge carrier mobilities reported for polymer-based OFETs, exceeding 1 cm²/Vs. nih.govnih.govorganic-chemistry.org

The aryl ketone linkage, as seen in this compound, can be used to create poly(aryl ether ketone)s, a class of high-performance polymers. By designing polymerization strategies that incorporate the thienyl ketone moiety into a conjugated backbone, it is possible to develop new materials for OFETs. The methoxy (B1213986) group on the phenyl ring can also influence the material's solubility and solid-state packing, which are critical factors for device performance. The strategic placement of electron-donating (methoxy) and electron-withdrawing (ketone) groups, along with the charge-transporting thiophene unit, represents a key design principle in the field of organic semiconductors. beilstein-journals.org

Table of Mentioned Compounds

| Compound Name | Role/Application |

|---|---|

| This compound | Parent compound / Precursor |

| 3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Chalcone intermediate |

| Phenylhydrazine | Reagent for pyrazoline synthesis |

| 5-(2-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Pyrazoline derivative |

| 2-aminothiophenol | Reagent for benzothiazepine synthesis |

| 2-(2-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine | Benzothiazepine derivative |

| Hydroxylamine hydrochloride | Reagent for isoxazole synthesis |

| 5-(2-methoxyphenyl)-3-(thiophen-2-yl)isoxazole | Isoxazole derivative |

| Selenium dioxide | Oxidizing agent |

| 1-(2-methoxyphenyl)-2-(thiophen-2-yl)ethanedione | Diketone intermediate |

| o-phenylenediamine | Reagent for quinoxaline synthesis |

| 2-(2-methoxyphenyl)-3-(thiophen-2-yl)quinoxaline | Quinoxaline derivative |

Synthesis of Dyes

Thiophene-based azo dyes are a significant class of synthetic colorants known for their bright hues and good fastness properties. espublisher.comsapub.orgresearchgate.net The synthesis of such dyes often proceeds through the diazotization of a 2-aminothiophene derivative, followed by coupling with a suitable aromatic compound. While this compound is not a direct precursor for diazotization, it can be envisioned as a starting material for the synthesis of a requisite 2-aminothiophene intermediate through a multi-step synthetic sequence. A plausible route would involve a Gewald-type reaction, a well-established method for the synthesis of polysubstituted 2-aminothiophenes. sapub.org

In a hypothetical pathway, this compound could react with elemental sulfur and a compound containing an activated methylene group (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base. This one-pot reaction would construct the 2-aminothiophene ring, incorporating the 2-methoxyphenyl and the substituent from the activated methylene component onto the thiophene core. The resulting aminothiophene could then be diazotized using sodium nitrite in an acidic medium to form a stable diazonium salt. Subsequent coupling of this diazonium salt with various aromatic coupling components, such as phenols, anilines, or naphthols, would yield a diverse library of azo dyes with the 2-methoxyphenylthienyl moiety as a core structural element. The specific color of the resulting dyes would be tunable based on the electronic nature of the substituents on both the thiophene ring and the coupling partner.

Exploration of Optical Properties for Device Applications